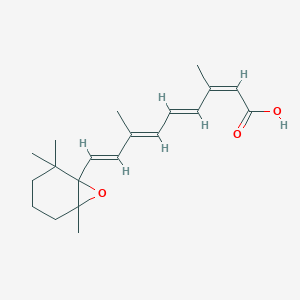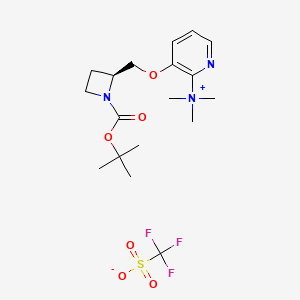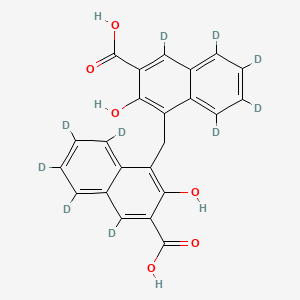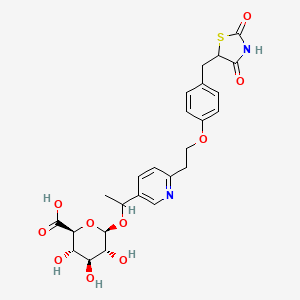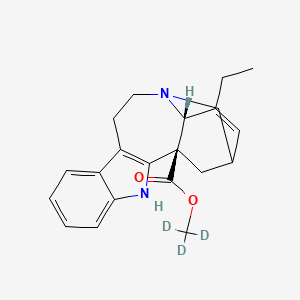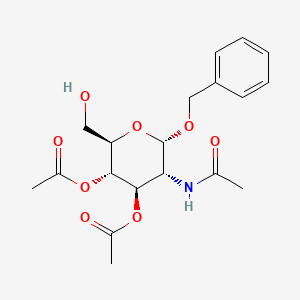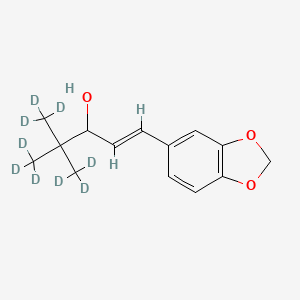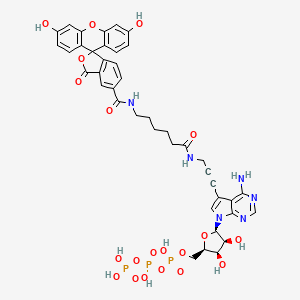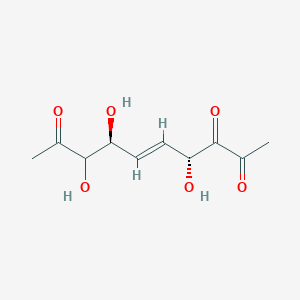
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione, or more commonly known as 5-deoxy-D-arabino-heptulosonate (DAHP), is a naturally occurring compound found in plants and fungi. It has been studied extensively due to its potential applications in the fields of synthetic biology, biochemistry, and biophysics.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione involves the conversion of a starting material to an intermediate, which is then further modified to yield the final product. The key steps in the synthesis pathway include oxidation, reduction, and cyclization reactions.
Starting Materials
Dec-5-en-2,3-dione, Sodium borohydride, Sodium hydroxide, Hydrogen peroxide, Acetic acid, Methanol
Reaction
Step 1: Dec-5-en-2,3-dione is treated with sodium borohydride in methanol to yield (4R,7S)-4,7-dihydroxydec-5-en-2-one., Step 2: (4R,7S)-4,7-dihydroxydec-5-en-2-one is oxidized using hydrogen peroxide and acetic acid to yield (4R,7S)-4,7,8-trihydroxydec-5-en-2-one., Step 3: (4R,7S)-4,7,8-trihydroxydec-5-en-2-one is treated with sodium hydroxide to induce cyclization and yield (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione.
作用機序
The mechanism of action of 5-deoxy-D-arabino-heptulosonate is not fully understood. However, it is believed to act as a substrate for a number of enzymes involved in the metabolism of carbohydrates and other compounds. Specifically, 5-deoxy-D-arabino-heptulosonate is believed to be a substrate for the enzymes phosphoglucose isomerase, aldolase, and transketolase, which are involved in the synthesis of various carbohydrates and other compounds.
生化学的および生理学的効果
5-deoxy-D-arabino-heptulosonate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 5-deoxy-D-arabino-heptulosonate can act as a substrate for a number of enzymes involved in the metabolism of carbohydrates and other compounds. Additionally, 5-deoxy-D-arabino-heptulosonate has been shown to have antioxidant and anti-inflammatory effects in cells.
実験室実験の利点と制限
The major advantage of using 5-deoxy-D-arabino-heptulosonate in laboratory experiments is its ability to act as a substrate for various enzymes involved in the metabolism of carbohydrates and other compounds. Additionally, 5-deoxy-D-arabino-heptulosonate is relatively easy to synthesize in the laboratory. The major limitation of using 5-deoxy-D-arabino-heptulosonate in laboratory experiments is its potential toxicity. 5-deoxy-D-arabino-heptulosonate has been shown to be toxic to cells in high concentrations, and therefore should be used with caution in laboratory experiments.
将来の方向性
Given the potential applications of 5-deoxy-D-arabino-heptulosonate in the fields of synthetic biology, biochemistry, and biophysics, there are a number of potential future directions for research. These include further studies on the biochemical and physiological effects of 5-deoxy-D-arabino-heptulosonate, the development of new metabolic pathways for the production of various compounds, the development of drug delivery systems using 5-deoxy-
科学的研究の応用
5-deoxy-D-arabino-heptulosonate has been studied extensively in the scientific community due to its potential applications in the fields of synthetic biology, biochemistry, and biophysics. In synthetic biology, 5-deoxy-D-arabino-heptulosonate has been used to create new metabolic pathways for the production of various compounds. In biochemistry, 5-deoxy-D-arabino-heptulosonate has been studied for its role in the metabolism of carbohydrates and other compounds. In biophysics, 5-deoxy-D-arabino-heptulosonate has been studied for its potential applications in drug delivery systems.
特性
IUPAC Name |
(E,4R,7S)-4,7,8-trihydroxydec-5-ene-2,3,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+/t7-,8+,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASDHTGAOXCWMN-QFDULWIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@H](/C=C/[C@H](C(=O)C(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)
